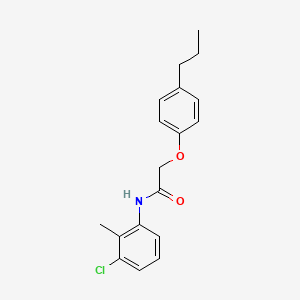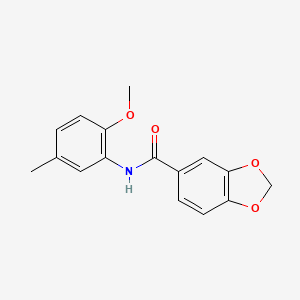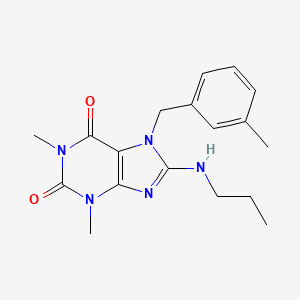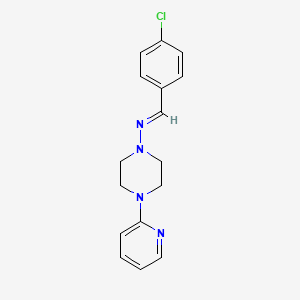![molecular formula C16H16O3 B5538041 3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5538041.png)
3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one is structurally related to furanochromenones, a class of organic compounds comprising fused furan and chromenone structures. These compounds are of interest due to their potential bioactivity, deriving from the chromenone backbone, which is a common motif in natural products with diverse biological activities.
Synthesis Analysis
Synthesis of furanochromenones like 3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one typically involves strategies such as the Vilsmeier-Haack reaction, Michael addition, or multicomponent reactions. For example, the synthesis of similar compounds has been achieved through reactions involving substituted nitrostyrenes, aromatic aldehydes, coumarins, and ammonium acetate under mild conditions, suggesting a possible pathway for synthesizing the target compound (Zhou et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction, revealing details like crystal packing and bond angles. For instance, studies have shown that these molecules often crystallize in specific space groups, with fused rings being coplanar, which could influence the biological activity of the compound (Turbay et al., 2014).
Chemical Reactions and Properties
Furanochromenones undergo various chemical reactions, including nucleophilic reactivity with mono- and di-nitrogen nucleophiles leading to the formation of novel derivatives. These reactions are crucial for the functionalization of the core structure and enhancing biological activity (Ali et al., 2020).
Applications De Recherche Scientifique
Structural Analysis and Conformation
- The study by Atta-ur-rahman et al. (2004) focused on the crystal structure of imperatorin, a compound structurally related to 3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one, highlighting different conformations of the butyl group in its structure Atta-ur-rahman et al., 2004.
Synthetic Approaches
- El-Gogary et al. (2015) reported on the synthesis and photooxygenation of angular furocoumarins, demonstrating methods that could potentially be applied to synthesize derivatives of 3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one El-Gogary et al., 2015.
- Lichitsky et al. (2020) developed an efficient method for the preparation of furan-2(5H)-one derivatives containing 4H-chromen-4-one fragment, indicating a novel synthetic route that might be relevant for the compound Lichitsky et al., 2020.
Potential Applications
- Alvey et al. (2009) explored the antimycobacterial activity of furo[3,2-f]chromanes, suggesting that derivatives of the chemical compound could have potential applications in treating mycobacterial infections Alvey et al., 2009.
- Popova et al. (2019) investigated the transformations of 6-hydroxyaurone derivatives in the inverse electron-demand Diels–Alder reaction, leading to the synthesis of complex heterocyclic systems that could be of interest for developing new materials or pharmaceuticals Popova et al., 2019.
Propriétés
IUPAC Name |
3,9-dimethyl-5-propylfuro[3,2-g]chromen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-4-5-11-6-14(17)19-16-10(3)15-12(7-13(11)16)9(2)8-18-15/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCKPFUXVWLBLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=C3C(=COC3=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,9-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-5-{1-[3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoyl]-2-pyrrolidinyl}-2-thiophenecarboxamide hydrochloride](/img/structure/B5537968.png)
![ethyl 1-{[(4-chloro-2-methylphenyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5537972.png)
![4-(5-methyl-2-pyridinyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-4-piperidinol](/img/structure/B5537982.png)

![3-[(3-methoxybenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5537993.png)




![(3R*,5R*)-N-[(5-isobutylisoxazol-3-yl)methyl]-5-(pyrrolidin-1-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5538020.png)
![1-(3-methylphenoxy)-3-nitrodibenzo[b,f]oxepine](/img/structure/B5538023.png)


![8-methoxy-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B5538069.png)